(4-fluorophenyl)bis(4-methylphenyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOOLRVDHMWLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Supramolecular Structural Elucidation of 4 Fluorophenyl Bis 4 Methylphenyl Amine
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These studies have been instrumental in understanding the molecular conformation, geometry, and intermolecular interactions of (4-fluorophenyl)bis(4-methylphenyl)amine.
Determination of Molecular Conformation and Geometry
The molecular structure of compounds similar to this compound, such as triphenylamine (B166846) derivatives, reveals significant charge-transfer interactions which can influence bond lengths. For instance, in 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, the presence of a tricyanovinyl group leads to a shortening of certain bonds, indicative of intramolecular charge transfer. researchgate.net The geometry around the central nitrogen atom in related N-(substituted phenyl)acetamides is nearly planar. iucr.org In the case of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the molecule consists of a central furan (B31954) ring with nearly coplanar iminomethyl groups, while the N-bonded 4-fluorophenyl rings are significantly tilted out of this plane. nih.govresearchgate.net This twisting of phenyl rings relative to a central plane is a common feature in such multi-ring structures. nih.gov For example, in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the two benzene (B151609) rings have a dihedral angle of 44.26 (13)°. nih.gov
The conformation of related structures can be complex. For instance, the fused ring system of 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 adopts a zig-zag conformation. mdpi.com The three fused ring systems in certain tetraazafluoranthen-3(2H)-ones deviate from planarity by up to 5.3°. mdpi.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The packing of molecules in the crystal lattice is governed by various non-covalent interactions. In the crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, molecules form π-stacked dimers with close atom-to-atom distances of 3.444 (15) Å. researchgate.net This structure also exhibits extensive C—H⋯N interactions. researchgate.net
Hydrogen bonding is a prevalent interaction in similar structures. In N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, N—H⋯O hydrogen bonds create infinite one-dimensional chains. nih.gov Similarly, in 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C—H⋯N and C—H⋯F hydrogen bonds, along with edge-to-face C—H⋯π interactions, consolidate the crystal structure. nih.govresearchgate.net In some cases, classical hydrogen bonds are absent, and weaker interactions like C—H⋯O and C—H⋯S contacts dictate the crystal packing. nih.gov The stability of certain crystal structures is also influenced by short non-covalent interactions, such as C···O contacts. mdpi.com
Hirshfeld surface analysis is a useful tool for quantifying intermolecular contacts, often revealing that a majority of these interactions involve hydrogen atoms. nih.gov
Crystallographic Parameters and Space Group Determination
The crystallographic parameters provide fundamental information about the crystal lattice. For example, 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile crystallizes in the centrosymmetric orthorhombic space group Pbca, with eight molecules in the unit cell. researchgate.net Another related compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, crystallizes in the monoclinic space group C2/c with four molecules per unit cell. researchgate.net The specific unit cell dimensions for this compound at 100 K are a = 32.9033 (3) Å, b = 6.02694 (5) Å, c = 7.14998 (6) Å, and β = 95.5021 (8)°. researchgate.net
The table below summarizes the crystallographic data for a related compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan.
| Parameter | Value |
|---|---|
| Chemical Formula | C18H12F2N2O |
| Molecular Weight | 310.30 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 32.9033 (3) |
| b (Å) | 6.02694 (5) |
| c (Å) | 7.14998 (6) |
| β (°) | 95.5021 (8) |
| Volume (ų) | 1411.35 (2) |
| Z | 4 |
| Temperature (K) | 100 |
Advanced Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques provide complementary information to X-ray diffraction, confirming the molecular structure and providing insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F NMR)
NMR spectroscopy is a cornerstone for structural elucidation in solution.
¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms. In related aromatic amines, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. For example, in N-(2-bromobenzyl)-4-methoxyaniline, the aromatic protons resonate between δ 7.64 and 6.62 ppm. rsc.org
¹³C NMR: Carbon-13 NMR is used to identify the carbon framework of a molecule. In N-(2-bromobenzyl)-4-methoxyaniline, the aromatic carbon signals appear in the range of δ 151.9 to 113.8 ppm. rsc.org
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. nih.gov The chemical shift of the fluorine atom provides information about its electronic environment. nih.gov For instance, in a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, the fluorine signals are used for structural confirmation. nih.gov The chemical shifts for fluorine are typically reported relative to an external standard like CFCl₃. rsc.org
The table below presents typical NMR data for a related compound, N-(4-chlorophenyl)-1-(4-methoxyphenyl)methanimine. rsc.org
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.35 | s | CH=N | |
| ¹H | 7.85-7.83 | d | 8.8 | Ar-H |
| ¹H | 7.35-7.33 | d | 8.8 | Ar-H |
| ¹H | 7.14-7.12 | d | 8.7 | Ar-H |
| ¹H | 7.00-6.97 | d | 8.8 | Ar-H |
| ¹H | 3.88 | s | OCH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and bonding within a molecule.
IR Spectroscopy: Infrared spectra reveal the vibrational modes of a molecule that involve a change in dipole moment. For aromatic compounds, characteristic bands are observed for C-H and C-C stretching vibrations. In 1-(4-Chlorophenyl) piperazine, aromatic C-H stretching bands are observed around 3100 cm⁻¹, while C-C stretching modes appear between 1650 and 1610 cm⁻¹. scispace.com The C-F stretching vibration in fluorophenyl derivatives is typically found in the range of 1360-1000 cm⁻¹. ajchem-a.com
Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy. For 1-(4-Chlorophenyl) piperazine, the N-H stretching vibration is observed at 3184 cm⁻¹, and the aromatic C-H stretching bands are also present. scispace.com
The table below lists some characteristic vibrational frequencies for related compounds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretching | 3250-3500 | IR, Raman |
| Aromatic C-H Stretching | ~3100 | IR, Raman |
| Aliphatic C-H Stretching | 2800-3000 | IR, Raman |
| Aromatic C-C Stretching | 1610-1650 | IR, Raman |
| C-F Stretching | 1000-1360 | IR |
Based on a comprehensive search of the available scientific literature, specific experimental data for the compound This compound concerning its mass spectrometry and Hirshfeld surface analysis is not available. Studies providing detailed molecular weight, fragmentation patterns, crystal packing features, and intermolecular interaction analysis for this exact molecule have not been found.
Therefore, it is not possible to generate the requested article sections with scientifically accurate and verifiable information at this time.
Computational and Theoretical Investigations of 4 Fluorophenyl Bis 4 Methylphenyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric properties of molecules. A key application of DFT is geometry optimization, which determines the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.
For (4-fluorophenyl)bis(4-methylphenyl)amine, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would predict the precise spatial orientation of the three aromatic rings around the central nitrogen atom. The resulting structure would likely be non-planar, with the phenyl rings twisted out of a common plane to minimize steric hindrance.
While specific optimized parameters for this exact molecule are not published, data from DFT studies on related aromatic compounds provide insight into the expected values. For instance, calculations on other aromatic amines and fluorinated phenyl derivatives show typical bond lengths and angles. materialsciencejournal.orgnih.gov
Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Molecules Note: This table presents data from similar molecules to illustrate the type of information obtained from DFT and does not represent data for this compound.
| Parameter | Molecule Studied | Method | Calculated Value |
| C-N Bond Length | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP/6-311G(d,p) | 1.362 Å materialsciencejournal.org |
| Dihedral Angle | 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | Not Specified | 32.23 (4)° nih.gov |
| C-F Bond Length | Not specified in available abstracts | - | ~1.35 Å (Typical) |
Hartree-Fock (HF) and Post-HF Methods for Energetic Analysis
The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good first approximation of a molecule's electronic energy and wavefunction. While DFT is generally preferred for geometry, HF is often used as a starting point for more accurate, computationally intensive post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.
These methods are employed for precise energetic analysis, allowing for the calculation of properties like total electronic energy, ionization potential, and electron affinity. For this compound, an HF calculation would determine its ground state electronic energy. Subsequent post-HF calculations could refine this energy, providing a more accurate picture of the molecule's stability. Such calculations have been applied to various complex organic molecules to understand their thermodynamic properties. nih.govsemanticscholar.org
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. researchgate.net The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating sites for nucleophilic attack. researchgate.net Computational methods like DFT are used to calculate the energies and visualize the spatial distributions of these orbitals. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, particularly the central nitrogen atom and the π-systems of the tolyl groups, which are electron-donating. The LUMO would likely be distributed over the electron-withdrawing fluorophenyl ring. This distribution indicates that the molecule can donate electrons from the nitrogen/tolyl end and accept electrons at the fluorophenyl ring.
Table 2: Representative FMO Energies from DFT Calculations on Analogous Molecules Note: This table presents data from similar molecules to illustrate the type of information obtained from FMO analysis and does not represent data for this compound.
| Molecule Studied | Method | HOMO Energy (eV) | LUMO Energy (eV) |
| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide | DFT/B3LYP/6-31G(d,p) | -6.125 researchgate.net | -1.157 researchgate.net |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | -5.2822 malayajournal.org | -1.2715 malayajournal.org |
Orbital Energetic Gaps and Their Implications
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. nih.gov
Table 3: Representative HOMO-LUMO Gaps from DFT Calculations Note: This table presents data from similar molecules and does not represent data for this compound.
| Molecule Studied | HOMO-LUMO Gap (eV) | Implication |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | 4.0106 malayajournal.org | Good chemical stability malayajournal.org |
| Octahydroquinazolinone derivative (4b) | -2.1828 researchgate.net | High reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other species, particularly for understanding non-covalent interactions and sites of chemical reactivity. researchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potentials. researchgate.net
An MEP map of this compound, calculated at the DFT level, would reveal distinct electrostatic regions. The area around the electronegative fluorine atom and the lone pair of the central nitrogen atom would be colored red or yellow, indicating negative potential. The hydrogen atoms of the methyl groups and on the aromatic rings would exhibit a blue color, signifying positive potential and their tendency to act as hydrogen bond donors. These maps provide a clear, predictive model of the molecule's reactive behavior. materialsciencejournal.org
Charge Transfer Characteristics and Electronic Transition Analysis
Theoretical studies on similar para-substituted triphenylamine (B166846) (TPA) derivatives using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have shown that electron-donating groups enhance optoelectronic properties. ku.ac.ke The attachment of methyl groups, in particular, has been found to improve these properties and contribute to greater molecular stability. researchgate.net Conversely, electron-withdrawing groups can also facilitate charge transfer, often acting as an acceptor moiety. In highly twisted triarylamines, computational modeling shows that photoinduced, transient intramolecular charge-transfer occurs from the electron-rich amine unit to an acceptor part of the molecule. nih.govacs.org
The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial for understanding charge transfer. For this compound, the HOMO is expected to be localized primarily on the electron-rich di-p-tolylamine portion, while the LUMO would likely have significant contributions from the electron-deficient 4-fluorophenyl ring. This separation of HOMO and LUMO densities is a hallmark of an effective ICT process. ku.ac.ke The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's electronic stability and the energy required for electronic excitation. Theoretical calculations on related TPA derivatives show that the HOMO-LUMO gap can be precisely tuned by varying the substituents. acs.org
Electronic transitions, which can be predicted using TD-DFT, are expected to be dominated by π-π* and ICT transitions. The primary low-energy transition would correspond to the promotion of an electron from the HOMO to the LUMO, representing the ICT from the bis(4-methylphenyl)amino donor to the 4-fluorophenyl acceptor moiety. The table below presents representative data for related substituted triarylamines, illustrating how substituents affect electronic properties.
| Compound System | Substituent Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Primary Transition Type |
|---|---|---|---|---|---|
| TPA-Derivative with Donor Groups | Electron-Donating (e.g., -CH3, -NH2) | -5.2 to -5.5 | -2.5 to -2.7 | 2.6 to 2.9 | π-π* / ICT |
| TPA-Derivative with Acceptor Groups | Electron-Withdrawing (e.g., -CN, -NO2) | -5.5 to -5.8 | -2.7 to -3.0 | 2.5 to 2.8 | ICT |
This table contains representative data ranges based on computational studies of various substituted triphenylamine derivatives to illustrate general trends. ku.ac.keacs.org
Conformational Analysis and Potential Energy Surfaces
Triarylamines, including this compound, are non-planar molecules that typically adopt a propeller-like conformation. This twisted structure arises from the steric hindrance between the ortho-hydrogens of the phenyl rings. The degree of twist is defined by the torsional (dihedral) angles between the planes of the phenyl rings and the plane defined by the C-N-C bonds. Crystallographic and computational studies of various TPA derivatives confirm that they adopt this twisted geometry. nih.govrsc.org
A conformational analysis using computational methods like DFT involves calculating the molecule's energy as a function of these critical dihedral angles. A Potential Energy Surface (PES) scan can map out the energy landscape, revealing the most stable conformer (the global minimum) and any other local energy minima. dergipark.org.tr For this compound, the PES would be complex, with rotations possible around the three N-C(phenyl) bonds. The most stable conformation would balance the steric repulsion between the rings with the electronic stabilization from conjugation.
The twisting of the phenyl rings has significant electronic consequences. While a fully planar structure would maximize π-conjugation, it is sterically impossible. The resulting twisted structure partially disrupts conjugation, which in turn influences the HOMO-LUMO gap and charge transfer properties. The extent of this twist can be influenced by intermolecular interactions in the solid state, as demonstrated in studies of halogen-substituted TPA derivatives. rsc.org
Below is a table summarizing typical conformational parameters for triarylamine structures based on computational and crystallographic data.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| C-N-C Bond Angle | 116° - 120° | Indicates near sp2 hybridization of the central nitrogen. |
| Phenyl Ring Torsional Angles | 30° - 50° | Defines the propeller-like shape and degree of twist. rsc.org |
| Conformational Energy Barrier | Low | Suggests the molecule may be flexible at room temperature. |
This table presents typical values for triarylamine derivatives to provide context for the expected structure of this compound.
Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
Global and local reactivity descriptors derived from DFT are powerful tools for predicting the chemical reactivity of a molecule. These descriptors help to identify the most likely sites for electrophilic and nucleophilic attack.
The electrophilicity index (ω) is a global descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a greater capacity to act as an electrophile. The calculation of this index depends on the HOMO and LUMO energies.
Fukui functions (f(r)) are local reactivity descriptors that indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. The function f+(r) relates to reactivity towards a nucleophilic attack (the site most likely to accept an electron), while f-(r) corresponds to reactivity towards an electrophilic attack (the site most likely to donate an electron).
For this compound:
The sites for nucleophilic attack (where f+(r) is large) are expected to be the carbon atoms of the electron-deficient 4-fluorophenyl ring, particularly the carbon atom bonded to the fluorine (the ipso-carbon), due to the electron-withdrawing nature of fluorine. nih.gov
The sites for electrophilic attack (where f-(r) is large) would be concentrated on the electron-rich di-p-tolylamine moiety and the central nitrogen atom.
The following table provides a conceptual summary of the expected reactivity descriptors for the target molecule based on the principles observed in related compounds. dergipark.org.trresearchgate.net
| Descriptor | Predicted Characteristics for this compound |
|---|---|
| Ionization Potential (I) ≈ -EHOMO | Relatively low, due to the electron-donating tolyl groups. |
| Electron Affinity (A) ≈ -ELUMO | Moderate, influenced by the electron-withdrawing fluorophenyl group. |
| Chemical Hardness (η) = (I-A)/2 | Moderate, indicating average stability and reactivity. |
| Electrophilicity Index (ω) | Moderate, indicating a balance between donor and acceptor character. |
| Nucleophilic Sites (f+) | Primarily on the 4-fluorophenyl ring. |
| Electrophilic Sites (f-) | Primarily on the bis(4-methylphenyl)amino group. |
Applications in Advanced Materials Science and Optoelectronics
Organic Photovoltaics (OPVs)
Charge Transport Mechanisms in Organic Solar Cell Architectures
Consequently, no data tables or a list of mentioned compounds can be provided.
Organic Field-Effect Transistors (OFETs)
Active Layer Components for Charge Carrier Mobility
The charge carrier mobility is a critical parameter for the performance of OFETs. The molecular structure of the organic semiconductor plays a crucial role in enhancing this mobility. For instance, the introduction of electron-withdrawing or electron-donating groups can tune the energy levels (HOMO/LUMO) of the material, which in turn affects charge injection and transport. While research on related compounds, such as those containing bis(4-fluorophenyl) or triphenylamine (B166846) moieties, provides insights into structure-property relationships, specific charge carrier mobility data for (4-fluorophenyl)bis(4-methylphenyl)amine is not documented in the available literature.
Other Optoelectronic and Electronic Devices
The unique properties of fluorinated organic compounds often lead to their exploration in a variety of optoelectronic and electronic devices beyond OFETs. However, specific applications of this compound in these areas are not well-documented in the public domain.
Photoconductive Materials
Photoconductive materials are essential for applications in photodetectors and other light-sensitive devices. The ability of a material to generate and transport charge carriers upon light absorption is key. While triphenylamine derivatives are known for their hole-transporting properties, specific studies detailing the photoconductive characteristics of this compound are not available.
Sensing Applications (e.g., Chemo-sensors)
The development of chemical sensors, or chemo-sensors, is a rapidly growing field. These devices rely on the interaction of a sensing material with an analyte, leading to a measurable signal. Amines and their derivatives are often explored for their potential in detecting various chemical species. However, there is no specific information in the reviewed literature on the application of this compound in chemo-sensors. Research on other amine-containing compounds for sensing applications is broad, but direct analogues for this specific molecule's sensing capabilities are not found.
Structure-Property Relationships in Device Performance (Focus on electronic structure and molecular design)
For this compound, one can hypothesize the effects of its constituent parts. The triphenylamine core is a well-known hole-transporting moiety. The fluorine atom on one phenyl ring is an electron-withdrawing group, which would be expected to lower both the HOMO and LUMO energy levels, potentially increasing the material's stability against oxidation. The methyl groups on the other two phenyl rings are weakly electron-donating, which might slightly raise the energy levels. This combination of substituents could lead to a molecule with tailored electronic properties.
Chemical Reactivity and Derivatization Strategies of 4 Fluorophenyl Bis 4 Methylphenyl Amine
Functionalization at Aryl Ring Positions
The peripheral aryl rings of (4-fluorophenyl)bis(4-methylphenyl)amine are susceptible to substitution, allowing for the introduction of new functional groups that can significantly alter the molecule's properties.
Electrophilic Aromatic Substitution Reactions
The directing effects of the substituents on the aromatic rings of this compound govern the regioselectivity of electrophilic aromatic substitution reactions. The di-p-tolylamine moiety is a strongly activating, ortho, para-directing group, while the 4-fluorophenyl group is deactivated by the inductive effect of fluorine but is also ortho, para-directing due to resonance.
Electrophilic attack is most likely to occur at the positions ortho to the activating methyl groups on the p-tolyl rings. A representative electrophilic bromination reaction is outlined in the table below.
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Electrophilic Bromination | N-Bromosuccinimide (NBS), CCl4, room temperature | 3-Bromo-4-methyl-N-(4-methylphenyl)-N-(4-fluorophenyl)aniline and 3,3'-Dibromo-4,4'-dimethyl-N-(4-fluorophenyl)aniline |
This table presents a representative example of an electrophilic aromatic substitution reaction on a substituted triarylamine, illustrating the expected regioselectivity.
Metal-Catalyzed Cross-Coupling for Further Derivatization (e.g., Suzuki, Sonogashira couplings)
Further derivatization of this compound can be achieved through metal-catalyzed cross-coupling reactions. This typically requires prior halogenation of the aryl rings to introduce a suitable handle for coupling. For instance, the brominated derivatives obtained from electrophilic substitution can serve as substrates for Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
The Suzuki coupling reaction allows for the introduction of new aryl or vinyl groups, while the Sonogashira coupling facilitates the incorporation of alkyne moieties. These reactions are powerful tools for extending the π-conjugation of the triarylamine core, which is particularly relevant for tuning its optoelectronic properties.
| Reaction | Catalyst | Coupling Partner | Base | Solvent | General Product |
| Suzuki Coupling | Pd(PPh3)4 | Arylboronic acid | Na2CO3 | Toluene (B28343)/Ethanol/Water | Aryl-substituted triarylamine |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Terminal alkyne | Et3N | THF | Alkynyl-substituted triarylamine |
This table provides typical conditions for Suzuki and Sonogashira coupling reactions involving aryl bromides.
N-Substitution and Oxidation Chemistry of the Amine Nitrogen
The central nitrogen atom of this compound is a key site of reactivity. Triarylamines are known to undergo oxidation to form stable radical cations, a property that is fundamental to their application in electronic materials as hole-transporting agents. umass.edunih.gov This oxidation is a reversible one-electron process.
While N-alkylation is a common reaction for primary and secondary amines, it is less favorable for triarylamines due to steric hindrance around the nitrogen atom. However, under forcing conditions, N-alkylation can potentially occur. More significantly, the nitrogen atom can be oxidized to form a triarylamine-N-oxide, though these species are often unstable. mdpi.org
| Reaction | Reagents and Conditions | Product |
| Oxidation | Chemical (e.g., AgSbF6) or Electrochemical | (4-fluorophenyl)bis(4-methylphenyl)aminium radical cation umass.edu |
| N-Oxidation | Hydrogen Peroxide | This compound-N-oxide mdpi.org |
This table summarizes key reactions at the amine nitrogen of triarylamines.
Polymerization and Macromolecular Architectures Incorporating Triarylamine Units
The incorporation of the this compound moiety into polymeric structures is a promising strategy for developing advanced functional materials.
Synthesis of Triarylamine-Containing Polymers
To synthesize polymers containing the this compound unit, the monomer must first be appropriately functionalized with polymerizable groups. For example, dihalogenated derivatives can be used in polycondensation reactions, such as Suzuki or Sonogashira polymerizations. Alternatively, the triarylamine can be incorporated into monomers containing other reactive functionalities, such as diamines or diacids, which can then be used to form polyamides or polyimides.
| Polymerization Method | Monomer Type | Resulting Polymer |
| Suzuki Polycondensation | Dihalo-triarylamine and Aryldiboronic acid | Poly(triarylamine) |
| Polyamidation | Triarylamine-containing diamine and Diacid chloride | Polyamide |
| Polyimidization | Triarylamine-containing diamine and Dianhydride | Polyimide |
This table outlines general strategies for the synthesis of triarylamine-containing polymers.
Applications in Polymeric Electronic Materials
Polymers incorporating triarylamine units are widely investigated for their applications in electronic devices, primarily due to their excellent hole-transporting properties. nih.govnih.govresearchgate.netcaltech.edu The presence of the this compound moiety in a polymer backbone can impart desirable characteristics such as high thermal stability, good film-forming properties, and a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection and transport.
These polymers are particularly promising as hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.govnih.gov The fluorination of the triarylamine unit can also enhance the stability and performance of these materials in electronic devices.
| Application Area | Function of the Polymer | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Hole-Transport Layer (HTL) | High hole mobility, appropriate HOMO level, good thermal stability caltech.edu |
| Perovskite Solar Cells (PSCs) | Hole-Transport Material (HTM) | Efficient hole extraction, good film morphology, enhanced stability nih.gov |
This table highlights the primary applications of triarylamine-containing polymers in electronic materials.
Formation of Coordination Complexes and Metallo-supramolecular Assemblies of this compound
Direct experimental studies on the formation of coordination complexes and metallo-supramolecular assemblies using this compound as a primary ligand are not extensively documented in publicly available research. However, the broader class of triarylamine compounds serves as a versatile platform for the construction of such complex architectures. The principles governing the coordination chemistry of analogous triarylamines can be extrapolated to understand the potential of this compound in this field.
The central nitrogen atom in triarylamines, including this compound, is generally considered non-coordinating. This is due to the delocalization of the nitrogen lone pair of electrons into the aromatic π-systems of the phenyl rings, which significantly reduces its basicity and availability for coordination to a metal center. Therefore, for a triarylamine to function as a ligand, it must typically be functionalized with peripheral coordinating groups.
Derivatization Strategies for Ligand Synthesis
To utilize this compound in the formation of coordination complexes, it would first need to be chemically modified to introduce donor atoms capable of binding to metal ions. Common strategies for the functionalization of triarylamine cores include the introduction of:
Pyridyl Groups: These are frequently attached to the peripheral phenyl rings of the triarylamine scaffold. The nitrogen atom of the pyridyl group is an excellent donor for a wide range of transition metals.
Carboxylate Groups: The introduction of carboxylic acid moieties allows for the formation of robust coordination polymers, often referred to as metal-organic frameworks (MOFs), with diverse structural topologies.
Other N-heterocycles: Groups such as imidazoles, triazoles, or pyrazoles can also be appended to the triarylamine structure to provide coordination sites.
The synthetic routes to these functionalized ligands often involve standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, on halogenated precursors of the parent triarylamine.
Formation of Coordination Polymers and Supramolecular Assemblies
Once a suitably functionalized derivative of this compound is synthesized, it can be reacted with metal salts under solvothermal or diffusion conditions to promote the self-assembly of coordination complexes or extended networks. The final architecture of the resulting metallo-supramolecular assembly is dictated by several factors, including:
The geometry and coordination preference of the metal ion.
The number and disposition of the coordinating groups on the triarylamine ligand.
The reaction conditions, such as solvent, temperature, and the presence of counter-ions.
For instance, a bis(pyridyl)-functionalized triarylamine ligand reacting with a metal ion that prefers a square planar or octahedral coordination geometry could lead to the formation of discrete molecular squares or extended two-dimensional or three-dimensional networks.
Illustrative Research Findings with Analogous Triarylamine Ligands
While specific data for this compound is unavailable, research on other functionalized triarylamines provides insight into the types of structures that could be formed. The following table summarizes findings for coordination polymers constructed from triarylamine-based ligands.
| Ligand | Metal Ion | Resulting Structure | Key Finding |
| Tricarboxytriphenylamine (H₃TCA) and Tris(4-(pyridinyl)phenyl)amine (NPy3) | Not Specified | Porous Coordination Polymer | The incorporation of two different triarylamine-containing ligands enhances the stability and provides a platform for heterogeneous catalysis. |
| N¹,N¹,N⁴,N⁴-tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine (TPPB) | Zn²⁺ | 2D Coordination Polymer | The resulting material exhibits semiconductivity and photoconductivity due to the extended π-conjugation of the bis(triarylamine) linker. |
These examples demonstrate that by judiciously choosing the functional groups and metal centers, a wide array of metallo-supramolecular architectures with interesting properties can be achieved. It is plausible that appropriately derivatized this compound could similarly be employed to construct novel materials with tailored electronic or photophysical properties, where the fluorine and methyl substituents could influence the solid-state packing and electronic characteristics of the final assembly.
Advanced Analytical Techniques for Characterization in Research Contexts
Cyclic Voltammetry for Redox Potential Analysis
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of a compound, providing insights into its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For materials intended for use in applications such as hole transport layers in organic light-emitting diodes (OLEDs) or perovskite solar cells, the HOMO level is a critical parameter that dictates the efficiency of charge injection and transport.
While specific cyclic voltammetry data for (4-fluorophenyl)bis(4-methylphenyl)amine is not readily found in the literature, the analysis of similar triarylamine compounds allows for an educated estimation of its redox properties. Triarylamines typically undergo reversible or quasi-reversible oxidation processes. researchgate.net The presence of electron-donating groups like the two methyl groups on the phenyl rings is expected to lower the oxidation potential (raise the HOMO energy level) compared to the parent triphenylamine (B166846). Conversely, the electron-withdrawing nature of the fluorine atom would tend to increase the oxidation potential (lower the HOMO energy level). The interplay of these opposing electronic effects will determine the final redox potential. It is anticipated that this compound would exhibit a quasi-reversible oxidation wave corresponding to the formation of a stable radical cation.
Table 1: Representative Cyclic Voltammetry Data for Selected Triarylamine Derivatives This table presents generalized data from the literature for illustrative purposes, including an expected range for this compound.
| Compound | Onset Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) |
| Triphenylamine | ~0.6 | -5.1 |
| Tris(4-methylphenyl)amine | ~0.5 | -5.0 |
| Tris(4-fluorophenyl)amine | ~0.8 | -5.3 |
| This compound (Expected) | 0.55 - 0.65 | -5.05 to -5.15 |
UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Emission Characteristics
Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental tools for examining the electronic transitions and emissive properties of a molecule. The UV-Vis spectrum reveals the wavelengths of light a molecule absorbs to transition to higher electronic states, while the PL spectrum details the light emitted as the molecule relaxes back to its ground state.
Specific UV-Vis and PL spectra for this compound are not widely published. However, the photophysical properties of many triarylamine derivatives have been characterized. nih.gov Triarylamines generally show strong absorption bands in the ultraviolet region, which are assigned to π-π* electronic transitions within the conjugated aromatic system. The position of these absorption bands is sensitive to substituent effects. The electron-donating methyl groups are expected to cause a bathochromic (red) shift, while the fluorine atom may induce a hypsochromic (blue) shift, though its effect can be nuanced. chemrxiv.org
The photoluminescence of triarylamines often originates from an intramolecular charge transfer (ICT) state and is typically observed in the violet-blue region of the electromagnetic spectrum. The emission wavelength and quantum efficiency are known to be influenced by the polarity of the solvent. For this compound, an absorption maximum is anticipated in the 300-350 nm range, with photoluminescence peaking between 370-400 nm in common organic solvents. The photoluminescence quantum yield is expected to be moderate, in line with other triarylamine-based fluorophores. Research on fluorinated tolanes has demonstrated that the strategic placement of fluorine atoms can significantly enhance photoluminescence efficiency. mdpi.com
Table 2: Representative Photophysical Data for Selected Triarylamine Derivatives This table presents generalized data from the literature for illustrative purposes, including expected values for this compound.
| Compound | Absorption λmax (nm) | Emission λmax (nm) |
| Triphenylamine | ~300 | ~365 |
| Tris(4-methylphenyl)amine | ~310 | ~375 |
| Tris(4-fluorophenyl)amine | ~295 | ~360 |
| This compound (Expected) | 305 - 315 | 370 - 380 |
Photoelectron Spectroscopy (UPS/XPS) for Electronic Level Alignment
X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) are surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and electronic structure of a material's surface. caltech.edu UPS, in particular, is invaluable in the field of organic electronics for the direct measurement of a material's HOMO energy level and work function, which are essential for understanding and predicting the behavior of device interfaces. thermofisher.com
Although specific XPS and UPS data for this compound are not available, the expected results can be inferred. An XPS survey scan would confirm the presence of carbon, nitrogen, and fluorine. High-resolution scans of the C 1s, N 1s, and F 1s regions would offer insights into the chemical bonding environments. For example, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in different chemical environments (C-C, C-H, C-N, and C-F).
A UPS spectrum would reveal the valence band structure of the molecule. The energy at the onset of the highest occupied molecular orbital peak directly corresponds to the ionization potential of the material in the solid state. For a hole-transporting material like this compound, the HOMO level is expected to be in the range of -5.0 to -5.5 eV, which would be in agreement with values estimated from cyclic voltammetry for analogous compounds. researchgate.netnih.gov A comprehensive analysis would also consider the separation of initial and final state effects for a more precise interpretation of the electronic structure. researchgate.net
Table 3: Expected Information from Photoelectron Spectroscopy of this compound This table outlines the anticipated data from XPS and UPS measurements.
| Technique | Measurement | Expected Information/Value |
| XPS | Elemental Survey | Detection of C, N, F |
| XPS | High-Resolution C 1s | Peaks corresponding to C-C/C-H, C-N, C-F bonding |
| XPS | High-Resolution N 1s | Peak for the tertiary amine nitrogen |
| XPS | High-Resolution F 1s | Peak for the C-F bond |
| UPS | Valence Band | Direct measurement of the HOMO level |
| UPS | HOMO Energy Level | Approximately -5.0 to -5.5 eV |
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques, such as time-resolved photoluminescence (TRPL), are employed to study the temporal evolution of excited states. These measurements provide critical information on excited-state lifetimes and the kinetics of various decay processes, which are vital for assessing the efficiency of luminescent materials.
While there is no specific time-resolved spectroscopic data for this compound, the excited-state dynamics of triarylamine derivatives have been a subject of research. The fluorescence decay of these molecules is often characterized by lifetimes in the nanosecond range in solution. These lifetimes are a composite of radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay rates.
Table 4: Representative Time-Resolved Fluorescence Data for Triarylamine Derivatives This table presents generalized data from the literature for illustrative purposes, including an expected value for this compound.
| Compound | Typical Fluorescence Lifetime (τ) in ns (non-polar solvent) |
| Triphenylamine | 2 - 3 |
| Substituted Triarylamines | 1 - 5 |
| This compound (Expected) | 2 - 4 |
Future Research Directions and Potential Innovations
Rational Design of Next-Generation Triarylamine Derivatives with Enhanced Properties
The rational design of new triarylamine molecules is a key area of future research, aiming to precisely control their electronic and physical properties. nih.gov By strategically modifying the molecular structure, researchers can tune characteristics to meet the specific demands of advanced electronic devices. nih.gov The core concept involves understanding the relationship between molecular structure and material function, which is critical for developing materials with enhanced charge transport, thermal stability, and photophysical characteristics. nih.govnih.gov
A primary strategy involves the introduction of various functional groups to the triarylamine core. nih.gov This allows for the fine-tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). rsc.orgmdpi.com For instance, the synthesis of para-biaryl-substituted triarylamines has been shown to yield luminophores with fluorescence quantum yields as high as 98% in solution and 92% in the solid state. nih.gov The development of hyperbranched structures has led to materials with high glass transition temperatures (up to 141°C), ensuring morphological stability in devices. rsc.org
Future work will likely focus on creating derivatives of (4-fluorophenyl)bis(4-methylphenyl)amine with even greater performance. This could involve introducing additional or different substituents to further optimize electronic properties or to impart new functionalities, such as enhanced solubility or specific intermolecular interactions. nih.gov The goal is to develop tailored materials with predictable electrochemical and photophysical properties for targeted applications. nih.gov
Table 1: Properties of Various Functional Triarylamine Derivatives
| Compound/System | Key Feature | HOMO Energy Level (eV) | Application | Reference |
|---|---|---|---|---|
| p-biaryl-substituted triarylamines (p-bTAAs) | Tunable fluorescence from blue to yellow | Tunable based on substituents | Luminophores | nih.gov |
| 1,3,5-tris(triaryldiamino)benzenes (TTADB) | High glass transition temperature (Tg > 141°C) | -4.82 to -4.94 | Hole Transporting Glasses | rsc.org |
| Triarylamines with ortho-alkoxy chains | Long-chain substituents for solubility | Well-matched with perovskite | Hole Transport Materials (HTMs) for PSCs | mdpi.com |
Exploration of Novel Device Architectures and Multifunctional Applications
While triarylamines are well-established as hole transport materials in OLEDs and solar cells, future research is actively exploring their use in a wider range of novel device architectures. rsc.orgnih.govacs.org The unique optoelectronic properties of compounds like this compound make them suitable candidates for multifunctional applications beyond conventional electronics.
One promising area is in electrochromic devices, where materials change color in response to an applied voltage. researchgate.net Triarylamine-based polyamides have demonstrated significant electrochromic behavior, with the ability to modulate optical properties from the visible to the near-infrared (NIR) regions. researchgate.net For example, a terephthalamide-bridge triarylamine polyamide exhibited a large bathochromic shift of nearly 300 nm into the NIR-II region (1246 nm) upon oxidation. researchgate.net Such materials are integral to the development of smart windows, advanced displays, and energy-saving technologies. researchgate.net
Furthermore, triarylamines are being investigated for use in polymeric memory devices and photorefractive systems. rsc.orgnih.gov Bifunctional materials that combine the photoconductive properties of triarylamines with non-linear optical (NLO) chromophores in a single molecule are being synthesized. rsc.org These materials can form stable amorphous glasses, a crucial property for device fabrication. rsc.org Additionally, the self-assembly of triarylamine derivatives into supramolecular polymers opens up possibilities for creating nanostructured materials like helical fibers, nanorods, and nanoribbons. acs.orgnih.gov These ordered structures exhibit exceptional charge transport properties and could be used to construct microscopic optical waveguides and other nanoscale devices. acs.orgnih.gov
Table 2: Performance of Triarylamine-Based Novel Devices
| Device Type | Triarylamine System | Key Performance Metric | Application | Reference |
|---|---|---|---|---|
| Electrochromic Device | NTPB/Heptyl Viologen | Coloration Efficiency: 287 cm²/C; Stability: 1.7% decay after 1000 cycles | Smart Windows, Displays | ntu.edu.tw |
| Electrofluorochromic Device | NTPB/Heptyl Viologen | PL Contrast Ratio (Ioff/Ion): 32.12; Switching Time: 4.9 s | Controllable Emissive Devices | ntu.edu.tw |
| Polymeric Memory Device | Triarylamine-based polybenzoxazines | Donor-acceptor system enables memory function | Data Storage | nih.gov |
Integration with Hybrid Organic-Inorganic Systems
A significant frontier in materials science is the creation of hybrid organic-inorganic systems that combine the processability and functional diversity of organic molecules with the robust performance of inorganic components. Triarylamines are ideal organic candidates for these hybrids due to their excellent electronic properties and synthetic versatility.
In the realm of solar energy, triarylamines are being integrated as hole-transporting layers in perovskite solar cells (PSCs), a leading next-generation photovoltaic technology. researchgate.netresearchgate.net One-dimensional covalent organic frameworks (COFs) based on triarylamines have been designed to modify the interface between the perovskite and the hole transporting layer, leading to PSCs with champion efficiencies of 23.58% and enhanced stability. researchgate.net The triarylamine component facilitates efficient hole extraction from the inorganic perovskite layer, a critical factor for high performance. researchgate.netresearchgate.net
Beyond photovoltaics, researchers are creating strongly-coupled organic-inorganic mixed-valence systems by covalently linking triarylamines to metal complexes, such as cyclometalated osmium or ruthenium. rsc.orgnih.gov These hybrid molecules exhibit multiple, well-separated redox states and intense intervalence-charge-transfer transitions, making them interesting for molecular electronics and sensing. rsc.orgnih.gov Another innovative approach is biomineralization-inspired synthesis, which uses organic molecules to control the self-organization of inorganic materials like silica (B1680970) or iron oxide. rsc.org This method allows for the creation of highly structured hybrid materials with unique properties under environmentally friendly conditions. rsc.org Future efforts will likely explore incorporating fluorinated triarylamines like this compound into these hybrid systems to modulate their electronic behavior and stability. emich.edu
Table 3: Examples of Triarylamine-Based Hybrid Systems | Hybrid System Type | Organic Component | Inorganic Component | Key Property/Application | Reference | |---|---|---|---|---| | Perovskite Solar Cell | 1D Triarylamine COF | Perovskite | PCE: 23.58%, enhanced stability | researchgate.net | | Mixed-Valence Complex | Triarylamine | Cyclometalated Osmium | Two well-separated redox couples | Molecular Electronics | rsc.org | | Mixed-Valence Complex | Triarylamine | Cyclometalated Ruthenium | Intense intervalence-charge-transfer at ~1050 nm | Molecular Electronics | nih.gov | | Functional Coatings | Organosilane Oligomer | Alkoxysilane | Plural-cure capabilities (Thermal, UV, Ambient) | Advanced Coatings | emich.edu |
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling has become an indispensable tool for accelerating the design and discovery of new materials, and the field of triarylamines is no exception. nih.govmdpi.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow researchers to predict the geometric and electronic structures, as well as the optical properties, of novel triarylamine derivatives before they are ever synthesized in a lab. mdpi.comacs.org This predictive power saves significant time and resources.
A new strategy designated Catalyst-Oriented Design based on Elementary Reactions (CODER) even uses computational tools to design more efficient catalysts for the synthesis of triarylamines. nih.gov This approach has led to the development of palladium catalysts that dramatically improve the efficiency of C-N coupling reactions, which are fundamental to producing these materials. nih.gov As computational methods become more powerful and accurate, they will play an increasingly vital role in the predictive design of next-generation derivatives of this compound, enabling the creation of materials with precisely engineered properties for future electronic and optoelectronic technologies. researchgate.net
Table 4: Comparison of Experimental and Computational Data for Triarylamine Derivatives
| Compound/Method | Parameter | Experimental Value | Computational Value | Reference |
|---|---|---|---|---|
| Novel Triarylamine HTMs | HOMO Energy Levels | Good agreement with computed values | Calculated via DFT | mdpi.com |
| Triarylamine-based Polyamides (M1, M2) | Transition Wavelength (Cation Radical) | - | M1: 1246 nm, M2: 950 nm (TD-DFT) | researchgate.net |
| TAA-Th and TAA-Fu Dyes | Absorption Properties | Measured in solution and on TiO₂ film | Investigated with DFT/TD-DFT | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
